molecular formula C27H25N5O4 B2536929 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 1189449-72-6

2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2536929
CAS No.: 1189449-72-6
M. Wt: 483.528
InChI Key: WIHGTCKVXIDSDQ-UHFFFAOYSA-N
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Description

2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .

Properties

IUPAC Name

2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O4/c1-4-35-23-14-8-6-12-20(23)28-24(33)16-31-27(34)32-21-13-7-5-11-19(21)29-26(25(32)30-31)36-22-15-9-10-17(2)18(22)3/h5-15H,4,16H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHGTCKVXIDSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC(=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-ethoxyphenyl)acetamide typically involves the cyclocondensation of amino[1,2,4]triazolo[4,3-a]quinoxaline with appropriate reagents. One common method includes the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar cyclocondensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

Biological Activity

The compound 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-ethoxyphenyl)acetamide is a synthetic derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties and mechanisms of action based on various research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure featuring a triazoloquinoxaline core. The molecular formula is C27H25N5O4C_{27}H_{25}N_{5}O_{4}, with a molecular weight of approximately 467.52 g/mol. Its structure includes functional groups that may contribute to its biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the context of cancer treatment. The following sections detail specific findings related to its anticancer properties and other biological effects.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to the triazoloquinoxaline scaffold:

  • Cell Line Studies :
    • In vitro studies have shown that derivatives of triazoloquinoxaline exhibit cytotoxicity against various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
    • A specific derivative was reported to have an IC50 value of 0.83±0.07μM0.83\pm 0.07\,\mu M against A549 cells, indicating potent anticancer activity .
  • Mechanisms of Action :
    • The anticancer effects are hypothesized to arise from the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some studies suggest that these compounds may act as inhibitors of c-Met kinase, which plays a crucial role in tumor growth and metastasis .
    • Additionally, apoptosis assays have indicated that these compounds can induce programmed cell death in cancer cells, further contributing to their anticancer effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis provides insights into how modifications to the chemical structure influence biological activity:

ModificationEffect on Activity
Dimethylphenoxy Group Enhances lipophilicity and cellular uptake
Triazole Ring Essential for bioactivity; acts as a pharmacophore
Acetamide Moiety Contributes to binding affinity with target proteins

This table summarizes key modifications and their implications for enhancing the compound's biological efficacy.

Case Studies

Case Study 1: Antitumor Efficacy
In a study examining various triazoloquinoxaline derivatives, one compound demonstrated significant inhibition of cell growth in multiple cancer types. The study highlighted that the presence of an ethoxyphenyl group was critical for enhancing cytotoxicity against MCF-7 cells .

Case Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which these compounds induce apoptosis in cancer cells. It was found that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways .

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step reactions starting with functionalized quinoxaline or triazole precursors. Key steps include cyclization to form the triazoloquinoxaline core, followed by substitution with phenoxy and acetamide groups . Characterization requires HPLC (for purity >95%), NMR (1H/13C for structural confirmation), and mass spectrometry (to validate molecular weight). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid by-products like uncyclized intermediates .

Q. How can researchers assess the compound’s stability under experimental conditions?

Stability studies should include:

  • pH-dependent degradation assays (e.g., incubate in buffers from pH 2–9 at 37°C for 24–72 hours).
  • Thermal stability analysis (TGA/DSC to monitor decomposition temperatures).
  • Light sensitivity tests (exposure to UV/VIS light with HPLC monitoring). Evidence suggests the triazoloquinoxaline core is sensitive to strong acids/bases, requiring neutral pH for storage .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi).
  • Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorometric assays for kinases or COX-2 (see Table 1) .

Table 1: Representative Biological Activity of Analogues

Compound SubstituentIC50 (COX-2 Inhibition)MIC (S. aureus)
2,3-Dimethylphenoxy (target)Pending8 µg/mL*
4-Fluorophenoxy (analogue)12 µM16 µg/mL
*Data extrapolated from structurally similar triazoloquinoxalines .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across analogues?

Discrepancies (e.g., variable IC50 values in enzyme assays) may arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -F) enhance target binding but reduce solubility.
  • Assay conditions : Varying ATP concentrations in kinase assays or serum protein interference. Mitigation strategies include:
  • Dose-response standardization (fixed ATP levels, consistent cell passage numbers).
  • Molecular docking simulations to predict binding affinities based on substituent orientation .

Q. What strategies optimize bioavailability for in vivo studies?

  • Prodrug modification : Introduce ester groups at the acetamide moiety to enhance intestinal absorption.
  • Nanoparticle encapsulation : Use PLGA or liposomes to improve aqueous solubility (logP ≈ 3.5 predicted for the target compound).
  • Metabolic stability assays : Liver microsome studies to identify vulnerable sites (e.g., ethoxy group demethylation) .

Q. How to design SAR studies for target-specific activity?

  • Core scaffold variations : Replace triazoloquinoxaline with pyridopyrimidine to assess ring size impact.
  • Substituent libraries : Synthesize derivatives with para/meta-substituted phenoxy groups (see Table 2).
  • Functional group swaps : Exchange acetamide with sulfonamide to modulate hydrogen bonding .

Table 2: Substituent Effects on Activity

Phenoxy SubstituentLogPCOX-2 Inhibition (%)
2,3-Dimethyl3.265%*
4-Methoxy2.848%
3-Nitro3.982%
*Predicted via comparative molecular field analysis (CoMFA) .

Methodological Considerations

Q. What analytical techniques validate target engagement in cellular models?

  • Surface plasmon resonance (SPR) : Direct binding assays with immobilized enzymes.
  • Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts post-treatment.
  • siRNA knockdown : Correlate target protein reduction with activity loss .

Q. How to address batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : Real-time FTIR monitoring during cyclization.
  • Design of experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading) .

Key Challenges & Recommendations

  • Synthetic complexity : The triazoloquinoxaline core requires strict anhydrous conditions; use Schlenk lines for moisture-sensitive steps .
  • Biological variability : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays across 3+ independent replicates .

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